2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)acetohydrazide
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Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes with hydrazine derivatives to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the pyrazole ring.
Substitution Reactions: Introduction of bromine and fluorine atoms is achieved through halogenation reactions using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI).
Final Assembly: The final step involves coupling the substituted pyrazole rings through appropriate linkers under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .
Comparison with Similar Compounds
Similar compounds to 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’~1~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]ACETOHYDRAZIDE include:
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar halogenation.
3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole: Another halogenated pyrazole with additional substituents.
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A related compound with ester functionality.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C12H14BrFN6O |
---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-7-9(12(14)19(3)18-7)4-15-17-11(21)6-20-8(2)10(13)5-16-20/h4-5H,6H2,1-3H3,(H,17,21)/b15-4+ |
InChI Key |
KGGVIDOADUZQRG-SYZQJQIISA-N |
Isomeric SMILES |
CC1=C(C=NN1CC(=O)N/N=C/C2=C(N(N=C2C)C)F)Br |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NN=CC2=C(N(N=C2C)C)F)Br |
Origin of Product |
United States |
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